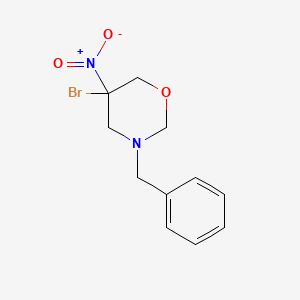
3,6-Dinitroperylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dinitroperylene is a nitroarene compound derived from perylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups (-NO2) attached to the 3rd and 6th positions of the perylene core. Nitroarenes, including this compound, are known for their significant roles in various chemical and industrial applications due to their unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dinitroperylene typically involves the nitration of perylene. This process can be achieved by treating perylene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the selective nitration at the 3rd and 6th positions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yields and purity. The process involves large-scale nitration reactors where perylene is continuously fed and reacted with nitrating agents under stringent temperature and pressure controls. The product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dinitroperylene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Oxidation: Although less common, the perylene core can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 3,6-Diaminoperylene.
Substitution: Various substituted perylene derivatives depending on the nucleophile used.
Oxidation: Oxidized perylene derivatives.
Applications De Recherche Scientifique
3,6-Dinitroperylene has found applications in several scientific research fields:
Chemistry: Used as a precursor for synthesizing other functionalized perylene derivatives.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic properties.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its electronic properties.
Mécanisme D'action
The mechanism by which 3,6-Dinitroperylene exerts its effects is primarily through its electronic interactions. The nitro groups influence the electron density of the perylene core, making it more reactive towards nucleophiles and reducing agents. In biological systems, it can interact with proteins and DNA, potentially leading to mutagenic effects. The exact molecular targets and pathways are still under investigation, but it is known to bind to certain receptor proteins with high affinity.
Similar Compounds:
- 1,6-Dinitroperylene
- 1,7-Dinitroperylene
- 3,9-Dinitroperylene
Comparison: this compound is unique due to the specific positioning of its nitro groups, which affects its electronic properties and reactivity. Compared to its regioisomers like 1,6-Dinitroperylene and 1,7-Dinitroperylene, this compound exhibits different optical and electronic characteristics, making it suitable for specific applications in organic electronics and materials science.
Propriétés
| 92072-10-1 | |
Formule moléculaire |
C20H10N2O4 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
1,4-dinitroperylene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)16-9-7-13-12-5-1-3-11-4-2-6-15(18(11)12)20-17(22(25)26)10-8-14(16)19(13)20/h1-10H |
Clé InChI |
ZASUVQZIMLCJBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC(=C5C3=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)
